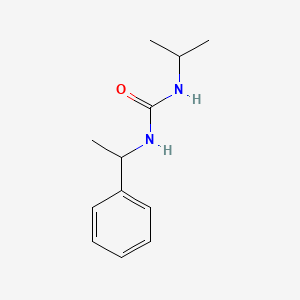
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a chiral molecule that has a hydroxyl group and a pyrrolidine ring, making it an important building block for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol is not fully understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has also been shown to have antiviral and anticancer properties, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has been shown to have various biochemical and physiological effects, including antiviral and anticancer properties. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol is its chiral nature, which makes it an important building block for the synthesis of various compounds. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol also has antiviral and anticancer properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol is its toxicity, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for the use of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol in scientific research. One potential direction is the development of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol-based therapeutics for various diseases, including cancer and viral infections. Another potential direction is the use of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new drugs and materials. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol and its potential applications in various fields.
Méthodes De Synthèse
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol can be synthesized through a multistep process that involves the reaction of 2,3,3-trifluoropropene with hydroxylamine-O-sulfonic acid to produce 3,3,3-trifluoro-2-hydroxypropyl hydroxylamine. The hydroxylamine is then reacted with diethyl malonate to produce 1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol.
Applications De Recherche Scientifique
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has been used in various scientific research applications, including as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block for the synthesis of various compounds. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has also been used in the synthesis of antiviral and anticancer agents.
Propriétés
IUPAC Name |
1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO3/c8-7(9,10)6(14)3-11-1-4(12)5(13)2-11/h4-6,12-14H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKKAIGZDLJUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC(C(F)(F)F)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)
![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)
![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)



![2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)
![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)


